Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound featuring a tert-butyl group, a tert-butoxycarbonyl group, and a 2-azabicyclo[211]hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, formation of the bicyclic structure, and subsequent deprotection and functionalization steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and process optimization, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the tert-butoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methylpiperazine-1-carboxylate
- N-(tert-butoxycarbonyl)-1-methyl-5-syn-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane
Uniqueness
Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[211]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both tert-butyl and tert-butoxycarbonyl groups
Properties
Molecular Formula |
C16H28N2O4 |
---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
tert-butyl 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-10-16-7-11(8-16)9-18(16)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19) |
InChI Key |
LNIBNABYXLYIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)CN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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